molecular formula C8H17NO2 B13480527 [3-(Methoxymethyl)piperidin-3-yl]methanol

[3-(Methoxymethyl)piperidin-3-yl]methanol

Cat. No.: B13480527
M. Wt: 159.23 g/mol
InChI Key: FPADMFCNFUPHHD-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)piperidin-3-yl]methanol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and real-time monitoring systems helps in maintaining consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

[3-(Methoxymethyl)piperidin-3-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Methoxymethyl)piperidin-3-yl]methanol is unique due to the presence of both methoxymethyl and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

[3-(Methoxymethyl)piperidin-3-yl]methanol, with the CAS number 1566744-83-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H17NO2
  • Molecular Weight : 159.23 g/mol
  • Structure : The compound features a piperidine ring substituted with a methoxymethyl group and a hydroxymethyl group, which may influence its interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is hypothesized that the compound may modulate enzymatic activity or influence signal transduction pathways, although specific targets remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially inhibiting the growth of certain pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in specific cancer types.
  • Neuroprotective Effects : There are indications that this compound might have neuroprotective properties, possibly through modulation of neurotransmitter systems.

In Vitro Studies

A study conducted on various cell lines demonstrated that this compound exhibited significant cytotoxicity against cancerous cells compared to non-cancerous cells. The IC50 values varied depending on the cell line, highlighting its selective toxicity.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Mechanistic Insights

Further mechanistic studies revealed that the compound might induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.

Case Studies

  • Case Study on Antibacterial Activity : In a recent study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL.
  • Neuroprotective Study : A study examining neuroprotective effects in a rodent model of neurodegeneration found that administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

[3-(methoxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C8H17NO2/c1-11-7-8(6-10)3-2-4-9-5-8/h9-10H,2-7H2,1H3

InChI Key

FPADMFCNFUPHHD-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCNC1)CO

Origin of Product

United States

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